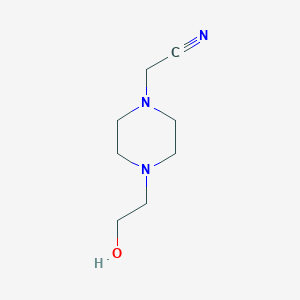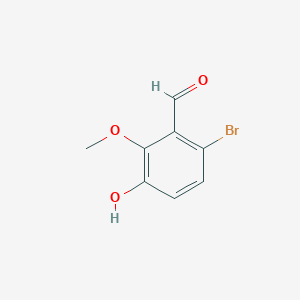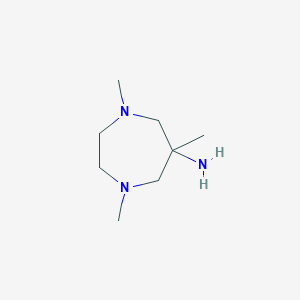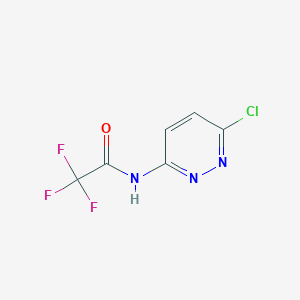
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate is a thiazole derivative with a unique structure that includes a thiazole ring substituted with an ethyl group, a hydroxyl group, and an ethyl ester group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate typically involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a mixture of methanol and water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-(2-hydroxyethyl)thiazole: Known for its use in flavor and fragrance industries.
Thiazole-2-carboxylic acid derivatives: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an ethyl group, hydroxyl group, and ethyl ester group on the thiazole ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-5-6(10)9-7(13-5)8(11)12-4-2/h10H,3-4H2,1-2H3 |
Clave InChI |
FEEBIDGHYSDRRX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(S1)C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[3-(4-fluorophenyl)-1-oxo-2-propenyl]-](/img/structure/B8572012.png)


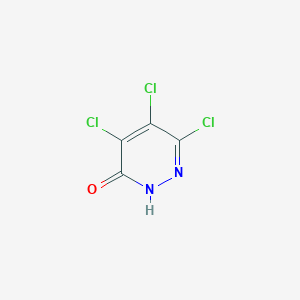

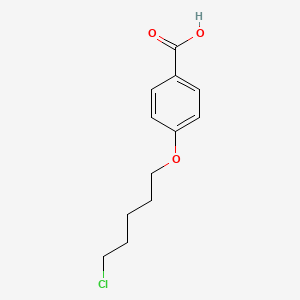
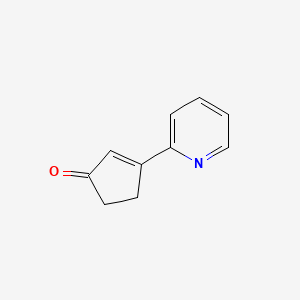
![Ethyl 2-bromo-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B8572068.png)

